Product packaging for Cyclohexyl crotonate(Cat. No.:CAS No. 31416-78-1)

Cyclohexyl crotonate

Cat. No.: B1609219
CAS No.: 31416-78-1
M. Wt: 168.23 g/mol
InChI Key: ZUMGBVSYIVKLDH-QHHAFSJGSA-N
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Description

Overview of Crotonate Esters in Organic Synthesis and Polymer Chemistry

Crotonate esters, derived from crotonic acid, are a class of α,β-unsaturated esters that serve as versatile building blocks in organic synthesis. cymitquimica.comchemimpex.com The presence of a carbon-carbon double bond in conjugation with the carbonyl group allows them to participate in a variety of chemical reactions. cymitquimica.com These include Michael additions, Diels-Alder reactions, and various polymerization processes. oup.com

In organic synthesis, crotonates are precursors to a wide array of more complex molecules, finding use in the production of pharmaceuticals, agrochemicals, and fragrances. chemimpex.comontosight.ai For instance, ethyl crotonate is a key intermediate in the synthesis of various organic compounds. chemimpex.comontosight.ai

In polymer chemistry, crotonate esters can act as monomers or comonomers in the synthesis of polymers. wikipedia.org The reactivity of the double bond allows for their incorporation into polymer chains, influencing the final properties of the material, such as thermal stability and flexibility. oup.com Research has explored the radical polymerization of various alkyl crotonates. researchgate.net

Significance of Cyclohexyl Crotonate as a Chemical Substrate and Monomer

This compound stands out due to the specific properties conferred by its cyclohexyl group. As a chemical substrate, it is utilized in the synthesis of more complex molecules. For example, it has been used in the synthesis of 1,4-dihydropyridine (B1200194) derivatives, which have applications in medicinal chemistry as calcium channel modulators. nih.gov The cyclohexyl group can influence the stereochemistry and reactivity of the molecule in these synthetic pathways.

As a monomer, this compound can be incorporated into polymers. The bulky cyclohexyl group can impact the polymer's physical properties, such as its glass transition temperature and thermal stability. oup.com Recent research has explored the radical cyclopolymerization of hybrid monomers containing crotonate structures, which can lead to polymers with cyclic repeating units. rsc.orgrsc.orgresearchgate.net

Historical Development and Key Research Milestones Pertaining to this compound

Early interest in this compound and related compounds was often driven by the fragrance industry, where esters of substituted cyclohexanols and cyclohexenols were investigated for their fruity and floral notes. justia.comepo.org Over time, the focus expanded to its applications in broader chemical synthesis.

A significant area of research has been its use in the Hantzsch reaction to prepare dihydropyridines. nih.gov This work has been crucial in developing new compounds with potential therapeutic applications.

More recently, the field of polymer chemistry has seen renewed interest in crotonate-containing monomers. The development of controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), has enabled the synthesis of well-defined polymers from monomers like this compound, opening up new possibilities for advanced material design. rsc.orgrsc.org Studies on the organocatalyzed photoredox radical cyclopolymerization of methacrylate- and acrylamide-crotonate hybrid monomers highlight the ongoing evolution in this area. rsc.orgrsc.orgresearchgate.net

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C10H16O2 nih.gov
Molecular Weight 168.23 g/mol nih.gov
Appearance Colorless clear liquid (est.) thegoodscentscompany.com
Boiling Point 221.00 to 223.00 °C @ 760.00 mm Hg thegoodscentscompany.com
Flash Point 182.00 °F TCC (83.33 °C) thegoodscentscompany.com
Vapor Pressure 0.097000 mmHg @ 25.00 °C (est.) thegoodscentscompany.com
logP (o/w) 3.376 thegoodscentscompany.com
CAS Number 31416-78-1 tadimety.com

Spectroscopic Data of this compound

SpectroscopyDataReference
¹³C NMR Spectra available nih.gov
GC-MS Spectra available, with top peaks identified nih.gov
IR Spectra Vapor phase IR spectra available nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B1609219 Cyclohexyl crotonate CAS No. 31416-78-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31416-78-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

cyclohexyl (E)-but-2-enoate

InChI

InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3/b6-2+

InChI Key

ZUMGBVSYIVKLDH-QHHAFSJGSA-N

SMILES

CC=CC(=O)OC1CCCCC1

Isomeric SMILES

C/C=C/C(=O)OC1CCCCC1

Canonical SMILES

CC=CC(=O)OC1CCCCC1

Other CAS No.

31416-78-1

Origin of Product

United States

Synthetic Methodologies for Cyclohexyl Crotonate

Direct Esterification and Transesterification Approaches to Cyclohexyl Crotonate

Direct esterification, specifically the Fischer-Speier esterification, represents a fundamental and widely employed method for synthesizing esters like this compound. This acid-catalyzed reaction involves the condensation of a carboxylic acid (crotonic acid) with an alcohol (cyclohexanol).

A common laboratory and industrial-scale synthesis involves reacting cyclohexanol (B46403) with crotonic acid in the presence of an acid catalyst, such as p-Toluenesulfonic acid (PTSA), in a solvent like toluene. chemicalbook.com The reaction mixture is heated to reflux, and the water produced as a byproduct is removed azeotropically using a Dean-Stark apparatus to shift the equilibrium towards the formation of the ester, thereby increasing the yield. chemicalbook.com The reaction is typically aged at reflux for several hours until water evolution ceases. chemicalbook.com Following the reaction, the mixture is cooled and quenched with water. The organic layer is then washed, often with a basic solution like sodium carbonate to remove unreacted acid and the catalyst, and finally purified by fractional distillation to yield this compound. chemicalbook.com

Table 1: Example of Direct Esterification for this compound Synthesis

Parameter Value
Reactants Cyclohexanol (220 g), Crotonic Acid (199 g)
Catalyst p-Toluenesulfonic acid (PTSA) (8 g)
Solvent Toluene (300 mL)
Temperature 120-130°C (Reflux)
Reaction Time 4-5 hours
Work-up Water quench, Sodium Carbonate wash
Purification Fractional Distillation
Yield 290 g

Transesterification is another conventional route for ester synthesis. This process involves the reaction of an existing ester (e.g., methyl crotonate or ethyl crotonate) with an alcohol (cyclohexanol) in the presence of a catalyst. While specific documented examples for this compound are less common in readily available literature, the methodology is chemically straightforward. An acid or base catalyst facilitates the exchange of the alcohol moiety of the starting ester with cyclohexanol. This equilibrium-driven process would typically require the removal of the smaller alcohol byproduct (e.g., methanol (B129727) or ethanol) to drive the reaction to completion.

Novel Catalytic and Green Chemistry Routes for this compound Synthesis

In response to the growing demand for environmentally benign chemical processes, research has focused on developing novel catalytic and green chemistry routes for ester synthesis. These methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Solid Acid Catalysts: A significant advancement in esterification is the replacement of corrosive and difficult-to-remove liquid acid catalysts like sulfuric acid and PTSA with heterogeneous solid acid catalysts. google.comgoogle.comresearchgate.net Materials such as acidic ion-exchange resins, zeolites, and sulfated metal oxides are advantageous because they can be easily separated from the reaction mixture by simple filtration and are often reusable, minimizing waste and simplifying product purification. google.comgoogle.comresearchgate.net For the synthesis of this compound, a solid acid catalyst could be employed in a packed-bed reactor for continuous production or in a batch process, offering a greener alternative to traditional homogeneous catalysis. These catalysts reduce equipment corrosion and eliminate the need for neutralization washes, which generate aqueous waste streams. researchgate.net

Enzymatic Synthesis: Biocatalysis, using enzymes such as lipases, presents a highly selective and green route for ester synthesis. google.com Lipase-catalyzed esterification can be performed under mild reaction conditions (lower temperature and pressure), which reduces energy consumption and minimizes the formation of byproducts. The reaction of crotonic acid and cyclohexanol could be conducted in a solvent-free system or in a non-polar organic solvent, with the lipase (B570770) often being immobilized to allow for easy recovery and reuse. While enzymatic hydrolysis of crotonates is known to occur, the reverse reaction—enzymatic esterification—is a key strategy in green chemistry for producing specialty esters. google.comjustia.com

Atom-Economical Routes: Another green chemistry approach involves designing synthetic routes with high atom economy. A potential 100% atom-economical process for synthesizing cyclohexyl esters involves the direct addition of carboxylic acids to cyclohexene (B86901) over a solid acid catalyst. This method avoids the formation of water or any other byproduct, as all atoms from the reactants are incorporated into the final product.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically manipulated include temperature, catalyst loading, reactant molar ratio, and reaction time.

Effect of Reactant Ratio: In direct esterification, the reaction is governed by equilibrium. nih.gov To shift the equilibrium towards the product side, an excess of one of the reactants, typically the less expensive one, is often used. However, this can complicate purification. A more effective strategy is the continuous removal of the water byproduct, which drives the reaction to completion even with stoichiometric amounts of reactants. nih.gov

Catalyst Concentration: The concentration of the acid catalyst influences the reaction rate. Increasing the catalyst amount generally speeds up the reaction, but excessively high concentrations can lead to unwanted side reactions, such as dehydration of the alcohol or polymerization of the unsaturated ester, and can increase purification challenges and waste. Finding the optimal catalyst loading is a balance between reaction time and selectivity.

Temperature and Water Removal: The reaction temperature affects the rate of esterification. Higher temperatures increase the reaction rate but can also promote side reactions. In the direct esterification of cyclohexanol and crotonic acid, the temperature is typically set at the reflux temperature of the solvent (e.g., toluene) to facilitate the azeotropic removal of water, which is the most critical factor for achieving a high yield. chemicalbook.com

Table 2: Illustrative Optimization of this compound Synthesis

Parameter Condition A (Baseline) Condition B (Optimized) Rationale for Optimization
Molar Ratio (Acid:Alcohol) 1:1.1 1:1 Use of efficient water removal (Dean-Stark) allows for stoichiometric ratios, reducing waste and simplifying purification.
Catalyst (PTSA) 2% by weight of reactants 0.5% by weight of reactants Lowering catalyst concentration can reduce side reactions and purification costs, provided the reaction time is acceptable.
Temperature 120°C 110°C (Toluene Reflux) Operating at the solvent's reflux temperature is optimal for efficient azeotropic water removal, which is key to maximizing yield.
Reaction Time 8 hours 4-5 hours (monitored) Monitoring the cessation of water collection allows for precise determination of reaction completion, preventing energy waste and potential byproduct formation from prolonged heating.
Yield ~75% >90% Efficient water removal and optimized catalyst loading drive the equilibrium to achieve a higher conversion rate.

By systematically studying these parameters, a robust and efficient process for the synthesis of this compound can be developed, adhering to the principles of green chemistry and process optimization.

Reactivity and Transformations of Cyclohexyl Crotonate in Organic Synthesis

Addition Reactions Across the Carbon-Carbon Double Bond of Cyclohexyl Crotonate

The electron-deficient nature of the β-carbon in this compound makes it susceptible to attack by nucleophiles, while the double bond can also undergo electrophilic additions and cycloadditions.

Michael Addition Reactions Involving this compound

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. lscollege.ac.in In the context of this compound, this reaction has been explored with various nucleophiles.

Research into the conjugate addition of lithiated α-sulfonylallylic carbanions to crotonates has shown the influence of remote substituents on stereoselectivity. While aryl groups on the nucleophile can induce significant diastereoselectivity in additions to ethyl crotonate, replacing the aryl group with a cyclohexyl moiety results in a complete loss of selectivity, yielding a 1:1 mixture of diastereomers. beilstein-journals.org This highlights the critical role of aromatic groups in long-range chiral induction. beilstein-journals.org

In another study, the copper-isocyanide complex was found to be an effective catalyst for the Michael addition of diethyl malonate to methyl crotonate, demonstrating the utility of organometallic catalysts in promoting this transformation. oup.com Furthermore, the stereoselectivity of Michael additions can be controlled by using chiral auxiliaries. For instance, high stereocontrol has been achieved in the high-pressure induced conjugate addition of amines to crotonates tethered to "arylmenthol" auxiliaries. acs.org The stereochemical outcome is consistent with the amine attacking the less sterically hindered face of the crotonate in its s-trans conformation. acs.org

Table 1: Selected Michael Addition Reactions Involving Crotonate Esters

Nucleophile (Michael Donor) Acceptor Catalyst/Conditions Product Key Finding Reference
Lithiated α-sulfonylallylic carbanion (with cyclohexyl substituent) Ethyl crotonate - Diastereomeric mixture (1:1) Cyclohexyl group leads to loss of diastereoselectivity compared to aryl groups. beilstein-journals.org
Diphenylmethanamine Crotonates with "arylmenthol" auxiliaries High pressure Adduct with high stereocontrol High efficiency attributed to stacked conformations of the crotonate. acs.org
Diethyl malonate Methyl crotonate Cuprous oxide/Cyclohexyl isocyanide Michael adduct Copper-isocyanide complex effectively catalyzes the addition. oup.com

Hydroformylation and Related Cobalt-Catalyzed Processes with this compound

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. This reaction is a cornerstone of industrial chemistry for the production of aldehydes. acs.org The hydroformylation of α,β-unsaturated esters like crotonates can lead to various products depending on the catalyst and reaction conditions.

Studies on the hydroformylation of α,β-unsaturated esters catalyzed by rhodium complexes have shown that the choice of phosphine (B1218219) ligands is crucial for controlling the regioselectivity. oup.com For instance, the use of shorter methylene-chained diphosphines (R₂P(CH₂)nPR₂, where R = phenyl or cyclohexyl, n=2–4) is essential for achieving high selectivity for α-formylation. oup.com

Cobalt-catalyzed reactions of olefins with carbon monoxide can also lead to hydrogen transfer reactions, producing hydrogenated products. giulionatta.it In the context of crotonates, cobalt catalysts have been investigated for hydroboration reactions. For example, cobalt-complexes of phosphino-oxazoline ligands have been used for the enantioselective hydroboration of acrylates. Replacing a phenyl group with a cyclohexyl group on the phosphine ligand had a minimal effect on the enantioselectivity of the hydroboration of methyl methacrylate (B99206). nih.gov

Enantioselective Dihydroxylation of this compound

Enantioselective dihydroxylation is a powerful method for the synthesis of chiral diols, which are valuable building blocks in organic synthesis. chinesechemsoc.org The Sharpless asymmetric dihydroxylation (AD) is a well-established method for this transformation, but other catalytic systems are continuously being developed.

A bio-inspired nonheme iron-catalyzed system has been shown to effectively perform the enantioselective cis-dihydroxylation of various alkenes, including crotonate esters. chinesechemsoc.org This method provides access to enantioenriched syn-2,3-dihydroxy esters, which are important structural motifs in biologically active molecules. chinesechemsoc.org While (E)-alkyl crotonates are challenging substrates for the osmium-catalyzed Sharpless AD, often yielding moderate enantioselectivities, the iron-catalyzed system has shown promise. chinesechemsoc.org For instance, a variety of (E)-alkyl crotonates, including those with benzyl, methyl, ethyl, and tert-butyl esters, have been successfully dihydroxylated in high yields and with excellent enantioselectivities (95–99% ee) using this iron-based catalyst. chinesechemsoc.org

The Sharpless AD itself has been optimized over the years. The use of newer AQN-based ligands under improved conditions has led to excellent enantiomeric excesses for the dihydroxylation of crotonate esters. researchgate.net

Table 2: Enantioselective Dihydroxylation of Crotonate Esters

Substrate Catalyst System Product Enantiomeric Excess (ee) Reference
(E)-Benzyl crotonate Nonheme iron complex / H₂O₂ cis-Diol 95-99% chinesechemsoc.org
(E)-Methyl crotonate Nonheme iron complex / H₂O₂ cis-Diol 95-99% chinesechemsoc.org
(E)-Ethyl crotonate Nonheme iron complex / H₂O₂ cis-Diol 95-99% chinesechemsoc.org
Crotonate ester Osmium / AQN-based ligand (AD-mix-β) Diol 97% researchgate.net
Crotonate ester Osmium / AQN-based ligand (AD-mix-α) Diol 95% researchgate.net

Other Nucleophilic and Electrophilic Additions to this compound

Beyond Michael additions, the double bond of this compound can participate in other nucleophilic and electrophilic additions. For example, the radical addition of hydrogen bromide (HBr) to ethyl crotonate has been studied, which proceeds via an anti-Markovnikov pathway in the presence of peroxides. masterorganicchemistry.com

Electrophilic addition reactions involve the initial attack of an electrophile on the double bond. econtent.in While specific examples focusing solely on this compound are less common in the provided literature, the general reactivity pattern of α,β-unsaturated esters suggests that they can react with various electrophiles. For instance, the reaction of crotonoyl chloride with the pyrrolidine (B122466) enamine of 4,4-dimethylcyclohexanone (B1295358) leads to a bicyclic dione, showcasing a complex transformation initiated by an electrophilic species. journals.co.za However, methyl crotonate failed to react under similar conditions, highlighting the influence of the ester group on reactivity compared to the more reactive acid chloride. journals.co.za

Functional Group Interconversions Involving the Ester Moiety of this compound

The ester group of this compound can undergo transformations such as transesterification and hydrolysis, which are important for modifying the properties of the molecule or for synthesizing new derivatives.

Transesterification and Hydrolysis Studies of this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is often catalyzed by acids or bases. epo.org While specific studies on the transesterification of this compound were not found in the provided results, the general principles apply. For instance, N-heterocyclic carbene (NHC)-catalyzed transesterification of crotonate dimers with diols is a known method for producing crotonate-sourced polymers. researchgate.net In a different context, the oligomer of tert-butyl crotonate has been converted to oligo(methyl crotonate) via transesterification. acs.org

Hydrolysis, the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol, is another fundamental reaction. The hydrolysis of the alkylated enamine product from the reaction of cyclohexyl enamine with 3-bromopropene is a key step in a multi-step synthesis. cdnsciencepub.com Additionally, the hydrolysis of polymers derived from tert-butyl and amyl crotonates has been observed, leading to the formation of poly(crotonic acid). researchgate.net

Reduction and Oxidation Reactions of the this compound Ester Group

The reactivity of this compound under reductive and oxidative conditions is dominated by the conjugated system, where both the carbon-carbon double bond and the carbonyl group can participate. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Reduction Reactions

The reduction of α,β-unsaturated esters like this compound can proceed via several pathways: reduction of the double bond (conjugate reduction), reduction of the ester to an alcohol, or complete reduction of both functionalities.

Selective conjugate reduction of the carbon-carbon double bond, yielding the corresponding cyclohexyl butyrate, is a common transformation. Reagent systems have been developed to achieve this with high chemoselectivity, leaving the ester group intact. For instance, sodium borohydride (B1222165) in conjunction with a transition metal salt is effective for the 1,4-reduction of the conjugated system. google.com A combination of sodium borohydride and bismuth chloride (BiCl₃) in an alcohol solvent has been shown to selectively reduce the C=C double bond of α,β-unsaturated esters. tandfonline.comtandfonline.com Studies on ethyl cinnamate, a similar α,β-unsaturated ester, demonstrated that the optimal conditions involve a 4:0.5 molar ratio of NaBH₄ to BiCl₃ to furnish the saturated ester. tandfonline.com Altering this ratio can lead to the further reduction of the ester group itself. tandfonline.com Another effective reagent for this selective conjugate reduction is samarium(II) iodide (SmI₂), which rapidly reduces α,β-unsaturated esters to their saturated counterparts under mild conditions. oup.com

Conversely, the selective reduction of the ester functionality to the corresponding allylic alcohol (cyclohexyl 2-buten-1-ol) while preserving the double bond requires specific reagents. Diisobutylaluminium hydride (DIBAL-H) is a common choice for the partial reduction of esters to aldehydes or alcohols. jst.go.jpnih.gov By carefully controlling the stoichiometry and reaction temperature, it is possible to favor the reduction of the carbonyl group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both the ester and the double bond. Recently, aminodiborane (μ-NH₂B₂H₅), generated in situ from ammonia (B1221849) borane (B79455) and iodine, has been reported as an efficient reagent for the reduction of various esters to alcohols. rsc.org

The following table summarizes different reduction conditions and their outcomes for crotonate-type esters.

Reagent SystemSubstrate ExamplePrimary ProductReference
NaBH₄ / BiCl₃Ethyl CinnamateEthyl Phenylpropanoate tandfonline.com
SmI₂ / DMA / Proton SourceVarious α,β-Unsaturated EstersSaturated Ester oup.com
DIBAL-Hα,β-Unsaturated Weinreb Amideα,β-Unsaturated Aldehyde jst.go.jpnih.gov
Borohydride Exchange Resin-Ni(OAc)₂Ethyl CrotonateEthyl Butyrate google.com

Oxidation Reactions

Oxidation reactions of this compound primarily target the electron-rich carbon-carbon double bond. A key transformation is cis-dihydroxylation, which converts the alkene into a vicinal diol. This reaction can be catalyzed by osmium tetroxide (OsO₄), often in the presence of a co-oxidant. orgsyn.org For instance, the osmium-catalyzed vicinal oxyamination of ethyl crotonate has been successfully demonstrated. orgsyn.org

More recently, bio-inspired nonheme iron catalysts have emerged as a greener alternative for enantioselective cis-dihydroxylation, using hydrogen peroxide as the terminal oxidant. chinesechemsoc.orgchinesechemsoc.org These systems have been successfully applied to a variety of alkyl crotonates, including benzyl, methyl, and n-hexyl crotonates, affording the corresponding cis-diols in high yields and with excellent enantioselectivities (up to 99% ee). chinesechemsoc.org It is expected that this compound would be a suitable substrate for this methodology. researchgate.net

Another oxidative transformation is the Wacker-type oxidation, which converts an alkene into a ketone. While typically applied to terminal alkenes, a palladium/iron catalyst system has been shown to oxidize trans-methyl crotonate to methyl acetoacetate. acs.org The reaction of the double bond in crotonic acid with reagents like potassium permanganate (B83412) yields 2,3-dihydroxybutyric acid, while treatment with chlorine or bromine leads to the corresponding 2,3-dihalobutyric acids. wikipedia.org

Reagent SystemSubstrate ExamplePrimary ProductReference
Nonheme Iron Complex / H₂O₂(E)-Benzyl Crotonate(syn)-Benzyl 2,3-dihydroxybutanoate chinesechemsoc.org
OsO₄ / Chloramine-TEthyl CrotonateVicinal Hydroxy Sulfonamide orgsyn.org
PdCl₂ / Fe(III) citrate (B86180) / O₂trans-Methyl CrotonateMethyl Acetoacetate acs.org
Alkaline KMnO₄Crotonic Acid2,3-Dihydroxybutyric Acid wikipedia.org

Cyclization Reactions and Annulations Incorporating the this compound Scaffold

The α,β-unsaturated ester framework of this compound is an excellent building block for the construction of cyclic and polycyclic systems through various cyclization and annulation strategies. The electron-deficient nature of the double bond makes it a prime candidate for reactions with a wide range of nucleophiles and dienes.

Michael Addition-Initiated Cyclizations

This compound is an ideal Michael acceptor. The conjugate addition of a nucleophile (the Michael donor) creates an enolate intermediate that can be trapped intramolecularly by a suitable electrophile, leading to ring formation. This strategy is widely used in organic synthesis. wikipedia.org For example, the reaction of enamines with crotonate esters can initiate cyclization cascades. cdnsciencepub.com In a notable example, N-Ts-protected cyclohexylamines bearing an unsaturated side-chain underwent olefin cross-metathesis with methyl crotonate, and the resulting product cyclized via an intramolecular aza-Michael addition to form perhydro-indoles and -quinolines with high diastereoselectivity. researcher.life

Diels-Alder Reactions

As an electron-deficient alkene (dienophile), this compound can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with electron-rich dienes. core.ac.ukresearchgate.net These reactions are a powerful tool for constructing six-membered rings with good stereocontrol. While specific examples with this compound are not abundant in the surveyed literature, the reactivity of other crotonate esters is well-established. For instance, ethyl crotonate has been used in Diels-Alder reactions with cyclic dienes like cyclopentadiene. researchgate.net The cycloaddition of doubly activated dienes, such as 1-alkoxy-1-amino-1,3-butadienes, with various electron-deficient dienophiles proceeds under mild conditions to give cycloadducts in good yields, which can then be hydrolyzed to cyclohexenones. nih.gov

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, can readily incorporate the crotonate structure. One such method is the Hauser annulation, which involves the reaction of a stabilized phthalide (B148349) anion with a Michael acceptor. thieme-connect.com The reaction of methyl crotonate with various phthalide anions has been shown to produce hydroquinone (B1673460) derivatives, which are precursors to complex polycyclic systems. thieme-connect.com

Furthermore, crotonate-derived sulfur ylides have been employed in various annulation reactions. These ylides can act as three-carbon synthons in tandem [4+2] and [1+2] annulation reactions with 1,2-diaza-1,3-dienes to furnish cyclopropane-fused tetrahydropyridazines. acs.org They also participate in [4+3] annulation reactions with thioaurones to generate dihydrobenzo oup.comnih.govthieno[3,2-b]oxepines. idexlab.com

The following table provides examples of cyclization and annulation reactions involving crotonate esters.

Reaction TypeReactantsProduct TypeReference
Aza-Michael Addition/CyclizationN-Ts-cyclohexylamine derivative + Methyl CrotonatePerhydro-indole/quinoline researcher.life
Phthalide Annulation3-Phenylthiophthalide + Methyl CrotonateHydroquinone derivative thieme-connect.com
Tandem [4+2]/[1+2] Annulation1,2-Diaza-1,3-diene + Crotonate-derived sulfur ylideCyclopropane-fused tetrahydropyridazine acs.org
[4+3] AnnulationThioaurone + Crotonate-derived sulfur ylideDihydrobenzo oup.comnih.govthieno[3,2-b]oxepine idexlab.com

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling their outcomes and designing new synthetic strategies. Research has focused on elucidating the pathways of key transformations, including oxidation and addition reactions.

Mechanistic studies of the nonheme iron-catalyzed cis-dihydroxylation of (E)-benzyl crotonate using ¹⁸O-labeled water (H₂¹⁸O) have provided insight into the nature of the oxidizing species. The experiments showed no incorporation of the oxygen isotope from water into the diol product. chinesechemsoc.org This result suggests that the active oxidant, likely an iron(III)-hydroperoxide species, does not exchange its oxygen atoms with the surrounding water, and both oxygen atoms transferred to the alkene originate from a single molecule of hydrogen peroxide. chinesechemsoc.org

The atmospheric degradation of crotonate esters, initiated by hydroxyl (OH) radicals, has also been investigated. Kinetic studies on methyl and ethyl crotonate revealed that the primary reaction pathway involves the addition of the OH radical to the C=C double bond, leading to the formation of hydroxyalkoxy radicals which then decompose to smaller carbonyl compounds like acetaldehyde (B116499) and formaldehyde. conicet.gov.ar

Theoretical investigations have been conducted to understand the stereoselectivity of Michael additions to chiral crotonate esters. For the addition of diphenylmethaneamine to trans-2-[1-(2-naphthyl)-1-methylethyl]cyclohexyl-(E)-crotonate, computational studies using the SIBFA (Sum of Interactions Between Fragments Ab initio) method were performed. acs.org These calculations, which accounted for the influence of high pressure and solvent, showed that the observed high diastereoselectivity arises from a significant stabilization of a specific reactive complex where the crotonate adopts a stacked-transoid conformation. acs.org This stabilization is primarily driven by favorable intermolecular interactions within the transition state.

In the context of Wacker-type oxidations, the proposed mechanism for a Pd/Fe catalyst system involves the oxidation of the alkene by Pd(II), generating Pd(0). acs.org The Pd(0) is then reoxidized to Pd(II) by an Fe(III) complex, which is in turn regenerated by molecular oxygen. acs.org This catalytic cycle allows for the efficient oxidation of the alkene using O₂ as the ultimate oxidant.

Advanced Analytical and Spectroscopic Characterization in Research of Cyclohexyl Crotonate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of cyclohexyl crotonate and its reaction products. NMR provides detailed information about the molecular structure, connectivity, and spatial arrangement of atoms.

In the context of reactions involving crotonate esters, NMR is particularly crucial for determining the stereochemical outcome. For instance, in conjugate addition reactions, new stereogenic centers are often formed, leading to the possibility of multiple diastereoisomers. beilstein-journals.org NMR examination of the crude reaction products is considered one of the most reliable methods to assess the diastereoselectivity of such transformations. beilstein-journals.orgpsu.edu Research has shown that in the addition of certain chiral carbanions to crotonates, the presence of a cyclohexyl group, as opposed to an aromatic group, can lead to a complete lack of diastereoselectivity (a 1:1 ratio of diastereomers). beilstein-journals.orgpsu.edu

Both ¹H and ¹³C NMR spectroscopy are employed for detailed structural elucidation. For crotonate esters, ¹³C NMR spectra allow for the clear distinction of different carbon environments within the molecule. oxinst.com The chemical shifts provide unambiguous identification of carbonyl, alkene, and ester-related carbons. oxinst.com

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Crotonate Esters Based on data for ethyl crotonate, which serves as a model for the crotonate moiety.

Carbon TypeChemical Shift (δ) Range (ppm)
Carbonyl (C=O)~166-167
Alkene (β-carbon)~144-145
Alkene (α-carbon)~120-123
Ester Alkoxy (O-CH)~60
Methyl (β-CH₃)~18

Source: Adapted from Oxford Instruments, Magritek. oxinst.commagritek.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons (¹H-¹H via COSY) and between protons and carbons (¹H-¹³C via HSQC for direct bonds and HMBC for long-range couplings). magritek.com These methods are invaluable for assigning complex spectra and confirming the precise structure of novel this compound derivatives and their oligomers. magritek.comcore.ac.uk

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. lcms.cztainstruments.com This method separates polymer molecules based on their size in solution, providing critical data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ), which is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). tainstruments.commeasurlabs.com

The molecular weight distribution is a fundamental characteristic of a polymer, as it significantly influences its physical and mechanical properties. lcms.cz A narrow distribution (low Đ value) indicates a more uniform polymer chain length, which is often a sign of a well-controlled polymerization process. rsc.org

In research involving methacrylate- and acrylamide-crotonate hybrid monomers, GPC was used extensively to monitor the polymerization. rsc.orgrsc.org For example, photoredox radical cyclopolymerization yielded polymers with Mₙ values ranging from 4.5 kDa to 22.2 kDa and Đ values between 1.58 and 1.80, depending on the monomer structure. rsc.orgrsc.org The successful synthesis of block copolymers was confirmed by a clear shift in the GPC trace after the chain extension step. rsc.org While specific GPC data for poly(this compound) is not widely published, data for the structurally similar poly(cyclohexyl methacrylate) (PCHMA) provides a relevant benchmark, with one study reporting an average Mₙ of approximately 65,000. sigmaaldrich.com

Table 2: GPC Data for Representative Crotonate-Related Polymers

Polymer/Monomer SystemMₙ (kDa)Dispersity (Đ)Polymerization Method
Poly(ethyl crotonate) (PEtCr)-1.14Group-Transfer Polymerization
Methacrylate-Crotonate (M5) Polymer4.51.58Photoredox Radical Cyclopolymerization
Acrylamide-Crotonate (M7) Polymer22.21.80Photoredox Radical Cyclopolymerization
Poly(cyclohexyl methacrylate)~65-Not specified

Source: Adapted from various studies on polymer analysis. rsc.orgsigmaaldrich.comresearchgate.net

X-ray Diffraction and Crystallography for Conformational and Solid-State Structure Elucidation

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in the solid state. These methods are essential for the unambiguous assignment of absolute stereochemistry and for analyzing the packing and conformation of this compound derivatives and their polymers. psu.edunih.gov

In synthetic chemistry, X-ray crystallography can provide definitive proof of a reaction's stereochemical outcome. For example, in a study on conjugate additions to crotonates, the relative configuration of the major product isomer was unequivocally confirmed by X-ray analysis. psu.edu Similarly, the absolute configuration of biologically active inhibitors derived from ethyl crotonate was determined through high-resolution X-ray structures. nih.gov

Dynamic Mechanical Analysis (DMA) and Thermal Analysis for Thermomechanical Characterization of this compound Polymers

Dynamic Mechanical Analysis (DMA) and other thermal analysis techniques like Differential Scanning Calorimetry (DSC) are critical for evaluating the thermomechanical properties of polymers derived from this compound. DMA, in particular, probes the viscoelastic behavior of a material as a function of temperature and frequency, providing key information on the glass transition temperature (T₉), storage modulus, and damping properties. kpi.ua

Research on poly(alkyl crotonate)s has demonstrated a strong correlation between polymer stereochemistry and thermal properties. A key finding is that increased tacticity significantly enhances heat resistance. acs.orgresearchgate.net For poly(ethyl crotonate)s, DMA revealed a dramatic increase in T₉ with higher disyndiotacticity. acs.orgresearchgate.net This enhancement is attributed to the more regular arrangement of polymer chains, which restricts molecular motion. acs.orgresearchgate.net

Table 3: Effect of Disyndiotacticity on the Glass Transition Temperature (T₉) of Poly(ethyl crotonate)

Disyndiotacticity (%)Glass Transition Temperature (T₉) (°C)
5382
92201

Source: Imada, M. et al., Macromolecules, 2020. acs.orgresearchgate.net

Studies on related polymers, such as poly(monocyclohexyl itaconate), have used DMA to identify different relaxation processes. kpi.ua Three distinct relaxations (γ, β, and α) were observed, with the γ-relaxation attributed to the chair-chair flipping motion of the cyclohexyl ring and the β-relaxation to the rotation of side groups. kpi.ua The α-relaxation corresponds to the glass transition. Such detailed analysis helps to build a comprehensive understanding of how specific molecular motions within the polymer structure influence its bulk mechanical properties. kpi.ua Thermal Gravimetric Analysis (TGA) is also used to determine the thermal stability and decomposition temperatures of these polymers. rsc.orgrsc.org

Mass Spectrometry (MS) in Polymer and Reaction Product Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of analytes. In the context of this compound systems, MS is particularly valuable for the detailed characterization of polymers and the identification of products from complex reactions. nih.gov

For polymer analysis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a preferred method. It allows for the characterization of polymer chain structures, end-groups, and distributions. rsc.orgresearchgate.net In studies of photoredox radical cyclopolymerization involving crotonate monomers, MALDI-TOF MS was instrumental in confirming high chain-end fidelity. rsc.org It can also reveal the presence of side reactions, such as radical coupling or hydrogen atom abstraction, that may occur during polymerization and might be difficult to detect by NMR alone. rsc.org

Furthermore, MS analysis can identify different polymer populations within a single sample. For instance, in the ring-opening polymerization of certain lactones, MALDI-TOF MS analysis revealed the coexistence of the expected linear polymer with other species, including chains with different end-groups arising from side reactions and cyclic polymer chains. rsc.org This level of detail is crucial for optimizing polymerization conditions and understanding reaction mechanisms. The combination of GPC with MS can provide simultaneous measurement of polymer molecular weight distribution and the identification of additives or low-molecular-weight products. lcms.cz

Theoretical and Computational Investigations of Cyclohexyl Crotonate and Its Derivatives

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure of Cyclohexyl Crotonate

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for analyzing the molecular and electronic structure of organic compounds. researchgate.netresearchgate.net These methods have been applied to crotonate systems to understand their fundamental properties.

Studies on chiral cyclohexyl-based crotonates have revealed key details about their conformational preferences. The crotonate moiety can adopt different spatial arrangements, primarily the cisoid and transoid conformations. Computational analyses on four different chiral cyclohexyl-based crotonates that have a β-naphthyl group indicated that the energy difference between these two conformations is quite small, ranging from 0.1 to 0.6 kcal/mol. acs.org This minor energy gap suggests that both conformers can coexist in equilibrium. An X-ray study of a related derivative, trans-2-[1-(2-naphthyl)-1-methylethyl]cyclohexyl-(E)-crotonate, unexpectedly showed that the crotonate moiety exists in a cisoid conformation in the crystal state. acs.org

Calculated Energy Differences in Cyclohexyl-Based Crotonates

Conformation TypeRelative Energy (kcal/mol)Source
Cisoid vs. Transoid0.1 - 0.6 acs.org

The electronic structure, which encompasses the distribution of electron density, is a determining factor for a molecule's reactivity. researchgate.net For crotonate systems, theoretical studies have investigated how electronic properties influence reaction mechanisms. For instance, in the 1,3-dipolar cycloaddition reaction between pyrroline-1-oxide and methyl crotonate, DFT calculations showed that the regioselectivity is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the crotonate. researchgate.net Such analyses of frontier molecular orbitals are fundamental in predicting how and where a reaction will occur.

Molecular Mechanics and Dynamics Simulations for Reactivity and Selectivity Prediction

While quantum mechanics provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are invaluable for studying the behavior of larger molecular systems and predicting reactivity and selectivity in complex reactions. plos.orgnih.govarxiv.org These methods model the forces between atoms to simulate molecular motion and interaction over time.

Molecular mechanics studies have successfully established a direct link between the calculated conformational stability of crotonate derivatives and the experimental selectivity of their reactions. acs.org For example, in the diastereoselective addition of diphenylmethaneamine to 8-arylmenthol crotonates, a strong correlation was found between the theoretical stability of the molecule's stacked conformation and the efficiency of the chiral auxiliary under high pressure. acs.org These computational models were even able to guide the design of a new, highly effective chiral auxiliary, whose performance was later confirmed experimentally. acs.org

The profound impact of the ester group on reaction outcomes is highlighted in studies of conjugate additions to ethyl crotonate. When a lithiated allyl sulfone containing a stereogenic center was added to ethyl crotonate, the diastereoselectivity was dramatically dependent on a remote substituent. researchgate.net A phenyl or 1-naphthyl group led to good selectivity, whereas a cyclohexyl group resulted in no selectivity at all. researchgate.net This demonstrates how subtle changes in molecular structure, such as replacing an aromatic ring with a cyclohexyl group, can completely alter the stereochemical course of a reaction, a phenomenon that can be rationalized through simulations of the transition state complexes.

Substituent Effect on Diastereoselectivity in Conjugate Addition to Ethyl Crotonate

Remote Substituent (Ar)Diastereomeric Ratio (dr)Source
Phenyl>8:2 researchgate.net
1-Naphthyl>8:2 researchgate.net
Cyclohexyl1:1 researchgate.net

Influence of External Factors (e.g., Pressure) on Molecular Interactions and Reaction Outcomes in Crotonate Systems

External factors like pressure and temperature can significantly alter the course and selectivity of chemical reactions. mdpi.comnanoge.org Computational studies have been crucial in understanding these effects at a molecular level.

High pressure is a particularly interesting variable in the context of crotonate chemistry. Theoretical investigations into the Michael addition of diphenylmethaneamine to stereogenic crotonates have shown that pressure can dramatically influence reaction selectivity. acs.orgnih.gov For one derivative, trans-2-[1-(2-naphthyl)-1-methylethyl]cyclohexyl-(E)-crotonate (NMECC), applying a high pressure of 15 kbar in methanol (B129727) resulted in an excellent diastereomeric excess (de) of 98%. acs.org

To explain this, a modified molecular mechanics method (SIBFA) was developed to account for the effect of pressure on molecular volumes and interaction energies. nih.gov The calculations revealed that high pressure and the presence of methanol induced a significant stabilization of a specific reactive complex (the pro-R complex) where the crotonate adopted a stacked-transoid conformation. acs.orgnih.gov This stabilization, which is primarily due to intermolecular interactions, is the origin of the observed high selectivity. acs.org In contrast, for a different crotonate derivative, the same computational approach showed that pressure stabilized conformations that lead to poor diastereoselectivity, which was also in agreement with experimental data. acs.orgnih.gov These studies demonstrate the power of computational methods to model and predict how external pressure can steer a reaction toward a desired stereochemical outcome by altering molecular conformations and interactions.

Effect of Pressure on Diastereoselectivity of Michael Addition to NMECC

PressureSolventDiastereomeric Excess (de)Source
15 kbarMethanol98% acs.org
AtmosphericVariousPoor acs.org

Emerging Research Directions and Future Perspectives in Cyclohexyl Crotonate Chemistry

Development of Novel Catalytic Systems for Cyclohexyl Crotonate Transformations and Polymerizations

The chemical stability of crotonates, resulting from β-substitution, presents a challenge for their transformation and polymerization, necessitating the development of innovative and selective catalytic systems. researchgate.net Recent research has made significant strides in this area, exploring organocatalysis, Lewis pair polymerization, and group-transfer polymerization to effectively handle crotonate monomers.

One promising approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs have been shown to effectively catalyze the dimerization of crotonates, which can serve as a route to create difunctional monomers for step-growth polymerizations. researchgate.net For instance, the NHC 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene has been utilized for the organocatalytic dimerization of crotonates at room temperature. researchgate.net Beyond dimerization, Lewis pairs, which consist of a Lewis acid and a Lewis base, are being explored for the polymerization of crotonates. Lewis pair polymerization (LPP) has demonstrated high activity and control over the polymerization of polar monomers. researchgate.net Specifically, pairing an NHC Lewis base with a group 13 Lewis acid, such as the sterically hindered methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), has successfully produced high-molecular-weight poly(methyl crotonate) under ambient, solvent-free conditions, overcoming the previous limitation where NHCs alone only led to dimerization. acs.org

Group-transfer polymerization (GTP) has also emerged as a powerful technique for the homopolymerization of various alkyl crotonates, including those with cyclohexyl groups. researchgate.net Researchers have successfully employed organic superacid catalysts, moving away from toxic inorganic catalysts like mercury iodide. researchgate.netgoogle.com This organo-catalyzed GTP system can produce poly(alkyl crotonate)s with narrow molecular weight distributions and in high yields. researchgate.net

Furthermore, visible light-driven, organocatalyzed photoredox atom transfer radical polymerization (ATRP) represents a cutting-edge strategy. rsc.orgrsc.org This method has been applied to hybrid monomers containing a crotonate moiety, enabling a sophisticated cyclopolymerization that yields polymers with cyclic repeating units, offering a pathway to advanced polymer architectures. rsc.orgrsc.orgresearchgate.net Other specific transformations include the enantioselective cis-dihydroxylation of alkyl crotonates using nonheme iron catalysts, which provides access to chiral diols that are valuable synthetic intermediates. chinesechemsoc.org

Exploration of Bio-renewable and Sustainable Aspects in this compound Chemistry

A significant driver for the interest in this compound is its potential to be derived from renewable resources, aligning with the principles of green chemistry. reading.ac.uk Alkyl crotonates can be sourced from sustainable biomass, presenting them as an important building block for value-added chemicals and polymers. researchgate.netresearchgate.net The crotonic acid portion can be produced through the fermentation of biomass, while cyclohexanol (B46403) can also be synthesized via bio-based routes. uni-regensburg.de

The development of sustainable catalytic systems further enhances the green credentials of this compound chemistry. The shift from heavy metal catalysts, such as mercury or cadmium in GTP, to organic acid catalysts is a key advancement. researchgate.net Similarly, the use of organocatalysts like NHCs and visible-light photoredox systems reduces reliance on metal-based catalysts, which are often toxic and expensive. researchgate.netrsc.orgrsc.org These approaches not only make the synthesis of polymers more environmentally friendly but also open up new possibilities for creating bio-based materials. acs.orgresearchgate.net The integration of biocatalysis, using enzymes or whole-cell systems for chemical transformations, represents a future frontier for producing this compound and its derivatives through highly selective and environmentally benign processes. nih.gov

Potential for Advanced Materials and Specialized Chemical Applications Derived from this compound Polymers

Polymers derived from this compound and other alkyl crotonates exhibit promising properties that make them suitable for advanced material applications. A key feature of poly(alkyl crotonate)s (PRCrs) is their superior thermal stability compared to their widely used poly(alkyl methacrylate) counterparts. researchgate.net For example, poly(methyl crotonate) (PMeCr) has a significantly higher glass-transition temperature (Tg) and 5% weight loss temperature (Td5) than poly(methyl methacrylate) (PMMA) prepared by the same method. researchgate.net The bulky and rigid cyclohexyl group in poly(this compound) is expected to further enhance these properties, leading to materials with high heat resistance.

These characteristics suggest potential applications in areas requiring robust performance, such as low load-bearing housing and insulating materials. printspublications.com The introduction of a fluorine atom into related bisphenol-C epoxy crotonate resins has been shown to improve hydrophobicity and resistance to acids and alkalis, indicating that functionalized crotonate polymers could be tailored for harsh environmental conditions. printspublications.com Furthermore, the double bonds incorporated into the polymer backbone through the dimerization of crotonates can endow the resulting polyesters with enhanced functional versatility. researchgate.net

PolymerGlass-Transition Temperature (Tg)5% Weight Loss Temperature (Td5)
Poly(methyl crotonate) (PMeCr)122 °C359 °C
Poly(methyl methacrylate) (PMMA)104 °C304 °C
Poly(ethyl crotonate) (PEtCr) - 92% disyndiotactic201 °C321-354 °C
Poly(ethyl crotonate) (PEtCr) - 53% disyndiotactic82 °C321-354 °C

Table 1: Comparison of Thermal Properties of Poly(alkyl crotonate)s and Poly(methyl methacrylate). Data sourced from researchgate.net.

Interdisciplinary Research Integrating this compound Chemistry

The future development of this compound chemistry will likely be driven by interdisciplinary research that connects polymer science with other scientific fields. The holistic research approach at institutions like the University of Warwick, which spans from sustainable feedstocks and manufacturing to end-of-life solutions and socio-economic impacts, provides a model for the future of polymer science, including for materials derived from this compound. warwick.ac.uk

In materials science, the focus will be on designing and fabricating advanced materials with tailored properties. This includes exploring the use of poly(this compound) in composites, blends, and functional coatings. The unique properties of these polymers could find use in specialized fields such as optoelectronics or biomedical devices. printspublications.comnih.gov

There is also potential for integration with medicinal chemistry and the life sciences. amazonaws.com While not a direct application of the polymer, the this compound scaffold itself or its derivatives could be explored for biological activity. Furthermore, the use of cyclohexyl esters in the fragrance industry suggests a potential, albeit niche, application space where the specific molecular structure contributes to desirable sensory properties. perfumerflavorist.com

Biocatalysis and synthetic biology offer powerful tools for the sustainable production of monomers like this compound and for the late-stage functionalization of the resulting polymers. nih.gov By harnessing enzymes, researchers can develop highly efficient and selective synthetic routes that are difficult to achieve with traditional chemical methods. This interdisciplinary approach, combining chemistry, biology, and materials engineering, will be crucial for unlocking the full potential of this compound and its derivatives in creating the next generation of sustainable and high-performance materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.